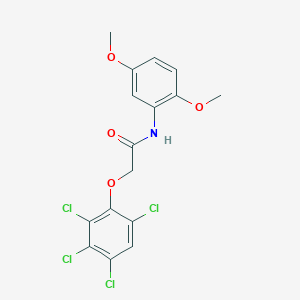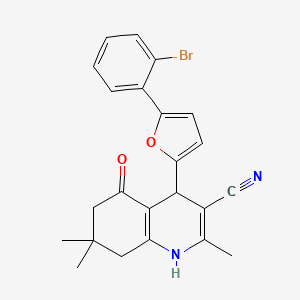
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodiuM salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) is a lysophospholipid, a type of phospholipid that contains a single fatty acid chain. This compound is known for its role in cellular signaling and membrane structure. It is often used in scientific research due to its unique properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the esterification of stearic acid with glycerol, followed by phosphorylation and subsequent reaction with L-serine. The final product is then converted to its sodium salt form. The reaction conditions often include the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced equipment and technology to maintain high purity and yield. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different properties and applications, making them valuable for further research and development.
Applications De Recherche Scientifique
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying phospholipid behavior and interactions.
Biology: Plays a role in cellular signaling and membrane dynamics, making it valuable for studying cell biology and physiology.
Medicine: Investigated for its potential therapeutic effects, including its role in inflammation and immune response.
Industry: Utilized in the development of lipid-based drug delivery systems and other biotechnological applications.
Mécanisme D'action
The mechanism of action of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of various enzymes and receptors, influencing cellular processes such as inflammation, apoptosis, and cell proliferation. The compound’s molecular targets include G-protein coupled receptors and phospholipases, which play key roles in its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (sodium salt): Another lysophospholipid with similar structural features but different functional groups.
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoglycerol (sodium salt): Shares the stearoyl and glycerol backbone but has a different head group.
1,2-Distearoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains two stearoyl chains, making it more hydrophobic and affecting its behavior in membranes.
Uniqueness
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its specific combination of a single stearoyl chain, glycerol backbone, and phospho-L-serine head group. This structure allows it to interact with cellular membranes and signaling pathways in distinct ways, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C24H47NNaO9P |
|---|---|
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2-hydroxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C24H48NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1/t21-,22+;/m1./s1 |
Clé InChI |
SVSJEWKLQKWQOV-NSLUPJTDSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])O.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)


![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)



![(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11939188.png)


